Cas no 2097966-52-2 (2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid)

2-(2-{(tert-Butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid is a specialized organic compound featuring a thiazole core functionalized with a thiophene moiety and a tert-butoxycarbonyl (Boc)-protected amine group. The acetic acid side chain enhances its solubility and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The Boc group provides stability under basic conditions while allowing selective deprotection for further derivatization. Its structural complexity enables applications in heterocyclic chemistry, particularly in the development of bioactive molecules. The compound’s well-defined reactivity profile and compatibility with standard coupling reagents make it valuable for peptide and small-molecule drug discovery.
2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid structure
2097966-52-2 structure
Product name:2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
CAS No:2097966-52-2
MF:C14H16N2O4S2
MW:340.417840957642
MDL:MFCD29037897
CID:5683175
PubChem ID:121605331

2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS026745527
    • EN300-26248401
    • 2097966-52-2
    • 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
    • 2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
    • MDL: MFCD29037897
    • Inchi: 1S/C14H16N2O4S2/c1-14(2,3)20-13(19)16-12-15-11(8-5-4-6-21-8)9(22-12)7-10(17)18/h4-6H,7H2,1-3H3,(H,17,18)(H,15,16,19)
    • InChI Key: AXNABXKNSQYYSB-UHFFFAOYSA-N
    • SMILES: S1C(=NC(C2=CC=CS2)=C1CC(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 340.05514934g/mol
  • Monoisotopic Mass: 340.05514934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 145Ų

2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26248401-0.1g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
2097966-52-2 95%
0.1g
$476.0 2024-06-18
Enamine
EN300-26248401-0.25g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
2097966-52-2 95%
0.25g
$498.0 2024-06-18
Enamine
EN300-26248401-1.0g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
2097966-52-2 95%
1.0g
$541.0 2024-06-18
Enamine
EN300-26248401-5.0g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
2097966-52-2 95%
5.0g
$1572.0 2024-06-18
Enamine
EN300-26248401-0.05g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
2097966-52-2 95%
0.05g
$455.0 2024-06-18
Enamine
EN300-26248401-0.5g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
2097966-52-2 95%
0.5g
$520.0 2024-06-18
Enamine
EN300-26248401-10.0g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
2097966-52-2 95%
10.0g
$2331.0 2024-06-18
Enamine
EN300-26248401-1g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
2097966-52-2
1g
$541.0 2023-09-14
Enamine
EN300-26248401-5g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
2097966-52-2
5g
$1572.0 2023-09-14
Enamine
EN300-26248401-2.5g
2-(2-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid
2097966-52-2 95%
2.5g
$1063.0 2024-06-18

Additional information on 2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid

2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid (CAS No. 2097966-52-2): A Comprehensive Overview

2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid (CAS No. 2097966-52-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.

Chemical Structure and Synthesis

The chemical structure of 2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid is defined by its core 1,3-thiazole ring, which is substituted with a thiophene moiety and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The synthesis of this compound typically involves a multi-step process, starting with the formation of the 1,3-thiazole ring followed by the introduction of the thiophene and Boc-amino functionalities.

Recent studies have explored various synthetic routes to optimize the yield and purity of 2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid. For instance, a one-pot reaction using microwave-assisted synthesis has been reported to significantly enhance the efficiency and reduce the reaction time. This method not only simplifies the synthetic protocol but also minimizes the formation of side products.

Biological Properties and Mechanisms of Action

The biological properties of 2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid have been extensively investigated in both in vitro and in vivo models. One of the key findings is its potent anti-inflammatory activity. Studies have shown that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism underlying this activity is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways.

In addition to its anti-inflammatory properties, 2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid has demonstrated promising antitumor effects. Preclinical studies have reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The antitumor activity is attributed to its ability to induce apoptosis through the activation of caspase cascades and the downregulation of anti-apoptotic proteins such as Bcl-2.

Clinical Applications and Future Prospects

The potential clinical applications of 2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid are diverse and promising. Given its anti-inflammatory properties, it could be developed as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The antitumor effects make it a candidate for cancer therapy, particularly in combination with other chemotherapeutic agents to enhance treatment efficacy.

Ongoing clinical trials are evaluating the safety and efficacy of this compound in human subjects. Preliminary results from phase I trials have shown favorable pharmacokinetic profiles and tolerability at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

Conclusion

In conclusion, 2-(2-{(tert-butoxy)carbonylamino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl)acetic acid (CAS No. 2097966-52-2) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers specific biological activities that make it a valuable candidate for treating inflammatory diseases and cancer. Continued research and clinical development will further elucidate its therapeutic potential and pave the way for its eventual use in clinical practice.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.